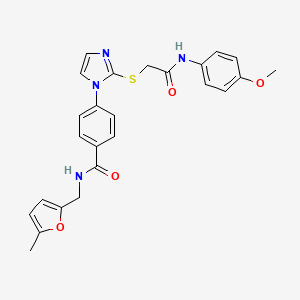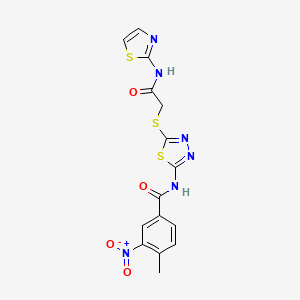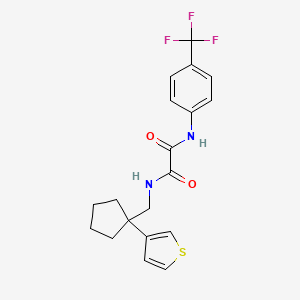![molecular formula C19H12ClF3N2O4 B2913885 1-[(3-Chlorophenyl)methyl]-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]imidazolidine-2,4,5-trione CAS No. 303986-34-7](/img/structure/B2913885.png)
1-[(3-Chlorophenyl)methyl]-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]imidazolidine-2,4,5-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Chlorophenyl)methyl]-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]imidazolidine-2,4,5-trione is a useful research compound. Its molecular formula is C19H12ClF3N2O4 and its molecular weight is 424.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds has shown that derivatives of imidazolidine, including structures similar to the specified chemical, can be synthesized through various methods, offering pathways to new heterocyclic systems with potential pharmacological activities. For example, the synthesis of new derivatives of oxazolo-[4,5-e]pyrimidine from acylaminocyanomethylene imidazolidines highlights the versatility of these compounds in generating novel heterocyclic structures with potential for further investigation in medicinal chemistry (Kozachenko et al., 2010).
Development of Anti-inflammatory and Analgesic Agents
Another area of application is the development of novel 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents. Research indicates that incorporating imidazolidine structures into these derivatives can lead to compounds with significant potential for anti-inflammatory and analgesic activity, emphasizing the role of these chemical frameworks in the discovery of new therapeutic agents (Farag et al., 2012).
Corrosion Inhibition
In the field of materials science, derivatives of imidazolidine have been evaluated for their effectiveness as corrosion inhibitors. Studies demonstrate that certain imidazolidine compounds can significantly reduce the rate of corrosion in metal structures, offering a potential application in protecting industrial equipment and infrastructure from degradation (Cruz et al., 2004).
Antimicrobial Activity
The antimicrobial potential of imidazolidine derivatives has also been explored, with some compounds showing promising activity against various bacterial and fungal pathogens. This suggests a possible application in developing new antimicrobial agents to combat resistant strains of microorganisms, contributing to the field of infectious disease treatment (Nasser et al., 2010).
Modulation of p53 Activity
Research into the modulation of p53 activity, a critical pathway in cancer biology, has identified imidazolidine-based derivatives as potential modulators. These compounds can inhibit cell growth in various human tumor cell lines, suggesting their utility in designing new anticancer therapies that target the p53 pathway (Gomez-Monterrey et al., 2010).
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF3N2O4/c20-14-6-1-3-11(7-14)9-24-16(27)17(28)25(18(24)29)10-15(26)12-4-2-5-13(8-12)19(21,22)23/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFVECRIZBLGQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=O)C(=O)N(C2=O)CC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carbonyl]morpholine-3-carbonitrile](/img/structure/B2913804.png)
![8-fluoro-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2913807.png)
![N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide](/img/no-structure.png)
![2-(methylthio)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2913810.png)

![1'-Isobutyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B2913813.png)
![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)hexanamide](/img/structure/B2913815.png)


![N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2913821.png)
![N-(2-ethoxybenzyl)-2-(2-oxo-3-phenyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetamide](/img/structure/B2913822.png)


